N-phenyl-N-{2-[N-phenyl-1-(thiophen-2-yl)formamido]ethyl}thiophene-2-carboxamide
Description
Properties
IUPAC Name |
N-phenyl-N-[2-[N-(thiophene-2-carbonyl)anilino]ethyl]thiophene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O2S2/c27-23(21-13-7-17-29-21)25(19-9-3-1-4-10-19)15-16-26(20-11-5-2-6-12-20)24(28)22-14-8-18-30-22/h1-14,17-18H,15-16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZYGUUHQKKFHQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(CCN(C2=CC=CC=C2)C(=O)C3=CC=CS3)C(=O)C4=CC=CS4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601204205 | |
| Record name | N,N′-1,2-Ethanediylbis[N-phenyl-2-thiophenecarboxamide] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601204205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
432.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
314285-25-1 | |
| Record name | N,N′-1,2-Ethanediylbis[N-phenyl-2-thiophenecarboxamide] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=314285-25-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,N′-1,2-Ethanediylbis[N-phenyl-2-thiophenecarboxamide] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601204205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Formamide Formation as the Initial Step
The synthesis typically begins with the preparation of N-phenyl-1-(thiophen-2-yl)formamide, a critical intermediate. This step involves the condensation of thiophene-2-carboxylic acid with aniline derivatives under coupling agents such as Hünig base (N,N-diisopropylethylamine) and bromo-tris-pyrrolidino-phosphonium hexafluorophosphate (PyBroP). For example:
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Reagents : Thiophene-2-carboxylic acid (1.0 eq), aniline (1.2 eq), PyBroP (1.5 eq), dichloromethane (DCM) solvent.
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Conditions : Stirring at room temperature for 12–16 hours under nitrogen atmosphere.
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Yield : 75–85% after column chromatography (silica gel, ethyl acetate/hexane 3:7).
This intermediate’s rigid structure, confirmed via X-ray crystallography, ensures minimal steric hindrance in subsequent reactions.
Acylation with Thiophene-2-Carboxylic Acid
The final acylation step attaches the second thiophene-2-carboxamide group. This reaction uses thiophene-2-carbonyl chloride generated in situ from thiophene-2-carboxylic acid and thionyl chloride (SOCl₂).
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Procedure :
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Thiophene-2-carboxylic acid (1.5 eq) is refluxed with SOCl₂ (3.0 eq) for 2 hours to form the acyl chloride.
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The intermediate from Step 1.2 is added dropwise to the acyl chloride in DCM with triethylamine (TEA) as a base.
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Stirring continues for 24 hours at room temperature.
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Yield : 68–72% after recrystallization from ethanol/water (4:1).
Optimization Strategies and Comparative Analysis
Coupling Agent Efficiency
Alternative coupling agents such as HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) and EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) were evaluated for the acylation step:
| Coupling Agent | Solvent | Temperature | Yield | Purity (HPLC) |
|---|---|---|---|---|
| PyBroP | DCM | 25°C | 72% | 98.5% |
| HATU | DMF | 25°C | 65% | 97.2% |
| EDC | THF | 0°C → 25°C | 58% | 95.8% |
PyBroP in DCM provided superior yields and purity, attributed to its stability under anhydrous conditions.
Solvent Effects on Reaction Kinetics
Polar aprotic solvents like DMF and acetonitrile were compared for the alkylation step:
| Solvent | Dielectric Constant | Reaction Time | Yield |
|---|---|---|---|
| DMF | 36.7 | 6 hours | 90% |
| Acetonitrile | 37.5 | 8 hours | 82% |
| THF | 7.6 | 12 hours | 68% |
DMF’s high polarity facilitates faster nucleophilic substitution, reducing reaction time.
Purification and Characterization
Chemical Reactions Analysis
Types of Reactions
N-phenyl-N-{2-[N-phenyl-1-(thiophen-2-yl)formamido]ethyl}thiophene-2-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into thiols or thioethers.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and thioethers, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-phenyl-N-{2-[N-phenyl-1-(thiophen-2-yl)formamido]ethyl}thiophene-2-carboxamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various thiophene-based compounds.
Industry: Utilized in the development of organic semiconductors and corrosion inhibitors.
Mechanism of Action
The mechanism of action of N-phenyl-N-{2-[N-phenyl-1-(thiophen-2-yl)formamido]ethyl}thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s biological activity is primarily attributed to its ability to interfere with cellular processes, leading to cytotoxic effects in cancer cells . The exact molecular targets and pathways are still under investigation, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Structural Analogues in Pharmacological Contexts
(a) N-phenyl-N-(1-(2-(thiophen-2-yl)ethyl)azepane-4-yl)propionamide
- Structure : Replaces the ethyl-linked thiophene-2-carboxamide with a propionamide group attached to an azepane ring.
- Pharmacology: Exhibits antinociceptive properties in murine models (tail-flick and hot-plate tests), suggesting CNS activity. The thiophene and azepane groups likely enhance lipophilicity and receptor binding .
- Key Difference : The queried compound’s nested amide structure may alter metabolic stability compared to this simpler azepane analog.
(b) N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]thiophene-2-carboxamide (Thiophene Fentanyl)
- Structure : Shares the thiophene-2-carboxamide core but incorporates a piperidine ring and phenylethyl group, typical of opioid analogs.
- Regulatory Status : Scheduled as a controlled substance due to µ-opioid receptor agonism .
- Key Difference : The queried compound lacks the piperidine opioid pharmacophore, reducing likelihood of opioid-like activity.
(c) N-(2-Nitrophenyl)thiophene-2-carboxamide
- Structure : Simpler analog with a nitro-substituted phenyl group directly attached to the thiophene carboxamide.
- Crystallography : Dihedral angles between thiophene and benzene rings (8.5–13.5°) influence molecular packing and solubility. Weak C–H⋯O/S interactions dominate crystal packing, suggesting moderate solubility in polar solvents .
- Key Difference : The absence of nitro groups in the queried compound may improve metabolic stability but reduce electrophilic reactivity.
Biological Activity
N-phenyl-N-{2-[N-phenyl-1-(thiophen-2-yl)formamido]ethyl}thiophene-2-carboxamide is a compound of significant interest due to its potential biological activities, particularly as an inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1). This article explores its biological activity, mechanisms, and implications for therapeutic applications.
Chemical Structure and Properties
The compound has the following molecular formula:
This structure features a thiophene moiety, which is known for its diverse biological activities. The presence of the formamido group enhances its interaction with biological targets.
IDO1 Inhibition
Research indicates that this compound acts as a potent inhibitor of IDO1. IDO1 is an enzyme involved in the catabolism of tryptophan along the kynurenine pathway, which has implications in various neurological and psychiatric disorders including:
- Major Depressive Disorder
- Schizophrenia
- Huntington's Disease
- Parkinson's Disease
- Amyotrophic Lateral Sclerosis (ALS)
- Multiple Sclerosis
Inhibition of IDO1 can lead to increased availability of tryptophan, potentially alleviating symptoms associated with these conditions .
Antioxidant Properties
Recent studies have demonstrated that derivatives of thiophene compounds exhibit significant antioxidant activity. For instance, compounds similar to this compound have shown antioxidant potency comparable to ascorbic acid . This suggests potential applications in oxidative stress-related diseases.
Anti-inflammatory Effects
Compounds containing thiophene rings have been associated with anti-inflammatory properties. The mechanism often involves inhibition of pro-inflammatory cytokines and modulation of signaling pathways related to inflammation .
Case Studies and Research Findings
Case Study 1: IDO1 Inhibition in Cancer Therapy
A study highlighted the use of IDO1 inhibitors in cancer therapy, where the inhibition led to enhanced immune responses against tumors. The compound's ability to penetrate the blood-brain barrier makes it a candidate for treating brain-related malignancies .
Case Study 2: Neuroprotective Effects
Research has indicated that compounds with similar structures can exert neuroprotective effects by modulating oxidative stress pathways and enhancing neuronal survival. This opens avenues for exploring this compound in neurodegenerative disease models .
Data Table: Biological Activities of Related Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
